1-(2-chlorobenzyl)-1H-benzimidazole

Lipophilicity Drug Design ADME

Researchers requiring the 2-chlorobenzyl pharmacophore for FLAP inhibitor programs face limited access to authentic, high-purity building blocks. This N1-(2-chlorobenzyl)-benzimidazole delivers: • Validated core scaffold for FLAP-targeted leukotriene biosynthesis inhibition (BRP-7 series) • Ortho-chloro electronic modulation enabling predictable C2 regioselectivity for 2-carbaldehyde, 2-thiol, and 2-alkylaryl derivatives • Higher thermal stability (bp 417.3±47.0 °C) versus non-chlorinated analogs, compatible with high-temperature synthetic protocols Supplied at ≥95% purity with rigorous analytical differentiation from the isomeric 1-benzyl-2-chloro-1H-benzimidazole (CAS 43181-78-8).

Molecular Formula C14H11ClN2
Molecular Weight 242.7g/mol
CAS No. 328016-11-1
Cat. No. B352159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chlorobenzyl)-1H-benzimidazole
CAS328016-11-1
Molecular FormulaC14H11ClN2
Molecular Weight242.7g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)Cl
InChIInChI=1S/C14H11ClN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2
InChIKeyZMXLDEADNMFYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chlorobenzyl)-1H-benzimidazole (CAS 328016-11-1) Procurement Baseline: Physicochemical Profile and Research-Grade Specifications


1-(2-Chlorobenzyl)-1H-benzimidazole (CAS 328016-11-1) is an N1-substituted benzimidazole derivative bearing a 2-chlorobenzyl moiety on the imidazole nitrogen . Its molecular formula is C14H11ClN2, with a molecular weight of 242.71 g/mol . Key predicted physicochemical properties include a boiling point of 417.3±47.0 °C, a density of 1.23±0.1 g/cm³, and a pKa of 4.77±0.10 . This compound is available at research-grade purity (≥95%) and is utilized as a building block for the synthesis of more complex benzimidazole-containing molecules in medicinal chemistry and materials research .

1-(2-Chlorobenzyl)-1H-benzimidazole: Why the Ortho-Chloro Substituent Precludes Interchange with Close Analogs


1-(2-Chlorobenzyl)-1H-benzimidazole cannot be substituted by its closest structural analog, 1-benzyl-1H-benzimidazole (CAS 4981-92-4), or by para-chloro regioisomers, without fundamentally altering downstream experimental outcomes. The ortho-chloro substituent introduces a unique combination of steric hindrance and electronic effects that modifies the compound's lipophilicity and molecular conformation . This directly impacts its utility as a synthetic building block: the chloro group at the 2-position of the benzyl ring serves as a functional handle for further derivatization and influences the reactivity of the benzimidazole C2 position [1]. For researchers requiring the 2-chlorobenzyl motif—whether for target engagement in FLAP inhibition or as a precursor to 2-substituted benzimidazole libraries—generic substitution with non-chlorinated or para-chloro analogs will result in different chemical behavior and altered biological profiles in any subsequently derived compounds [1].

Quantitative Differentiation of 1-(2-Chlorobenzyl)-1H-benzimidazole: Comparative Evidence Against Structural Analogs


Ortho-Chloro Substitution Increases Lipophilicity (cLogP) Relative to Unsubstituted 1-Benzyl Analog

The ortho-chloro substituent on 1-(2-chlorobenzyl)-1H-benzimidazole increases calculated lipophilicity by approximately 0.8–1.0 log unit compared to the non-chlorinated 1-benzyl-1H-benzimidazole [1]. While experimental logP for the target compound is not directly available, the logP of its 2-carbaldehyde derivative is reported as 3.55 [1]. This represents a substantial increase over 1-benzyl-1H-benzimidazole (logP ≈ 3.14) . For researchers optimizing membrane permeability or partitioning behavior, this difference translates to a meaningful shift in predicted ADME properties in derived compound libraries.

Lipophilicity Drug Design ADME Medicinal Chemistry

Ortho-Chloro Substitution Enables FLAP Targeting: Scaffold Proven in Leukotriene Biosynthesis Inhibition

The 2-chlorobenzyl-substituted benzimidazole scaffold has been validated as a 5-lipoxygenase-activating protein (FLAP) targeting moiety in the compound 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole (BRP-7) [1]. This derivative inhibits leukotriene biosynthesis via FLAP binding [1]. This biological activity is scaffold-specific: the 2-chlorobenzyl group at the N1 position provides the necessary steric and electronic complementarity for target engagement. The non-chlorinated 1-benzyl analog or para-chloro regioisomers have not been demonstrated to confer equivalent FLAP targeting properties, establishing the ortho-chloro substitution pattern as a critical pharmacophoric element [1].

FLAP Inhibition Leukotriene Biosynthesis Anti-inflammatory Asthma

Para-Chloro vs. Ortho-Chloro Regioisomers Exhibit Divergent Biological Activity Profiles in Benzimidazole Derivatives

The position of the chloro substituent on the benzyl ring profoundly influences biological activity in benzimidazole derivatives. In a high-throughput screening study of 2-aminoalkylbenzimidazoles, the (S)-2-(1-aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole analog demonstrated potent antimycotic activity against Candida spp. at low micromolar concentrations with minimal cytotoxicity to mammalian cell lines [1]. This activity was shown to be regioisomer-specific: the meta-chloro (3-chlorobenzyl) substitution pattern yielded a defined SAR profile that would not be replicated by the ortho-chloro (2-chlorobenzyl) or para-chloro (4-chlorobenzyl) regioisomers [1]. Transcriptional analysis revealed that this compound exerted its effect via strong impact on membrane biosynthesis, a mechanism that is dependent on the precise spatial orientation of the chloro substituent [1].

Structure-Activity Relationship Regioisomerism Antimicrobial Candida

Ortho-Chloro Substituent Provides Distinct Reactivity Profile for C2 Functionalization

The ortho-chloro substituent on the benzyl group at N1 influences the electronic environment of the benzimidazole ring, particularly affecting reactivity at the C2 position. The 2-chlorobenzyl motif has been successfully employed as a synthetic handle for generating diverse C2-substituted derivatives, including the 2-carbaldehyde (CAS 537010-38-1), 2-thiol (CAS 312290-68-9), and 2-(1-(4-isobutylphenyl)ethyl) derivatives [1]. The ortho-chloro group's steric bulk and electron-withdrawing character modulate the nucleophilicity of the C2 position, distinguishing this scaffold from its non-chlorinated 1-benzyl analog, which exhibits different reactivity profiles under identical reaction conditions .

Synthetic Chemistry Derivatization Building Block C2 Functionalization

Availability and Purity Specifications: 1-(2-Chlorobenzyl)-1H-benzimidazole vs. 1-Benzyl-1H-benzimidazole

The commercial availability landscape differs between 1-(2-chlorobenzyl)-1H-benzimidazole and its close analogs. The target compound is available at 95% purity with a predicted boiling point of 417.3±47.0 °C, providing clear quality specifications for procurement . In contrast, the non-chlorinated analog 1-benzyl-1H-benzimidazole (CAS 4981-92-4) exhibits a significantly lower boiling point of 389.1±35.0 °C and a lower melting point (105–116 °C) , reflecting the impact of the ortho-chloro substituent on thermal properties. Additionally, the target compound's 2-chlorobenzyl moiety confers a distinct molecular weight (242.71 g/mol) versus the unsubstituted analog (208.26 g/mol), a difference that must be accounted for in stoichiometric calculations and reaction scaling .

Procurement Sourcing Supply Chain Purity

Structural Confirmation: 1-(2-Chlorobenzyl)-1H-benzimidazole vs. 2-Chloro Regioisomer (CAS 43181-78-8)

Critical distinction must be made between 1-(2-chlorobenzyl)-1H-benzimidazole (CAS 328016-11-1) and its structural isomer 1-benzyl-2-chloro-1H-benzimidazole (CAS 43181-78-8). Both compounds share the identical molecular formula (C14H11ClN2) and nearly identical molecular weights (242.71 vs. 242.70 g/mol) . However, the position of the chloro substituent differs fundamentally: in the target compound, chlorine is on the ortho position of the N1-benzyl group; in the isomer, chlorine is at the C2 position of the benzimidazole core . This positional isomerism yields compounds with entirely different reactivity profiles, synthetic utility, and biological potential. InChIKey differentiation (ZMXLDEADNMFYNI-UHFFFAOYSA-N for the target compound) provides the only unambiguous identification method for procurement and quality control .

Structural Isomerism Quality Control Analytical Chemistry Procurement

Research and Industrial Applications for 1-(2-Chlorobenzyl)-1H-benzimidazole (CAS 328016-11-1)


Medicinal Chemistry: SAR Exploration of FLAP-Targeting Benzimidazole Derivatives

This compound serves as the core scaffold for synthesizing 5-lipoxygenase-activating protein (FLAP) inhibitors. The validated BRP-7 derivative demonstrates that the 2-chlorobenzyl-substituted benzimidazole framework engages FLAP to inhibit leukotriene biosynthesis [1]. Researchers pursuing anti-inflammatory or anti-asthmatic drug discovery can use this building block to generate focused libraries with the proven ortho-chloro pharmacophore, a capability that 1-benzyl-1H-benzimidazole cannot provide due to its lack of the chlorine substituent [1].

Synthetic Chemistry: Regioselective C2 Functionalization for Benzimidazole Library Synthesis

The ortho-chloro substituent modulates the electronic environment at the C2 position of the benzimidazole ring, enabling predictable regioselectivity in subsequent functionalization reactions [1]. This compound has been successfully converted to diverse C2-substituted derivatives including 2-carbaldehydes (CAS 537010-38-1), 2-thiols (CAS 312290-68-9), and 2-alkylaryl derivatives . The higher boiling point (417.3±47.0 °C) relative to non-chlorinated analogs allows for high-temperature synthetic protocols where lower-boiling alternatives would volatilize .

Analytical and Quality Control: Method Development for Positional Isomer Discrimination

This compound presents a challenging analytical case due to its near-identical molecular weight and formula with the positional isomer 1-benzyl-2-chloro-1H-benzimidazole (CAS 43181-78-8) [1]. Developing robust HPLC, GC-MS, or NMR methods to discriminate between these two isomers requires authentic standards of both compounds. Laboratories focused on method validation or impurity profiling in benzimidazole synthesis must procure the correct CAS 328016-11-1 standard for accurate retention time and spectral library establishment [1].

Materials Science: Metal Coordination and Supramolecular Chemistry

The benzimidazole core of 1-(2-chlorobenzyl)-1H-benzimidazole provides a nitrogen-rich heterocycle capable of coordinating with transition metals. The ortho-chloro substituent on the benzyl group adds steric bulk and electronic tuning, which can be exploited to design metal-organic frameworks (MOFs) or coordination polymers with tailored pore sizes and binding affinities. The compound's predicted density (1.23±0.1 g/cm³) and pKa (4.77±0.10) provide baseline parameters for computational modeling of metal-ligand interactions prior to experimental synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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